molecular formula C12H15ClN4 B1611229 2-Piperazin-1-yl-quinoxaline hydrochloride CAS No. 76052-62-5

2-Piperazin-1-yl-quinoxaline hydrochloride

Cat. No.: B1611229
CAS No.: 76052-62-5
M. Wt: 250.73 g/mol
InChI Key: IJAJTINZUSOXDQ-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-quinoxaline hydrochloride is a chemical compound with the molecular formula C13H17N4Cl. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its significant biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-quinoxaline hydrochloride typically involves the reaction of quinoxaline with piperazine under specific conditions. One common method involves the use of a one-pot multiple-component reaction under green conditions, utilizing a nanocatalyst such as hercynite sulfaguanidine-SA immobilized on the surface of FeAl2O4 magnetic nanoparticles . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-quinoxaline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

2-Piperazin-1-yl-quinoxaline hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-quinoxaline hydrochloride involves its interaction with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby interfering with signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperazin-1-yl-quinoline dihydrochloride
  • 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride
  • 4-(Piperazin-1-ylmethyl)quinoline hydrochloride

Uniqueness

2-Piperazin-1-yl-quinoxaline hydrochloride is unique due to its specific structure, which allows it to interact effectively with a variety of biological targets.

Properties

IUPAC Name

2-piperazin-1-ylquinoxaline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJTINZUSOXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506880
Record name 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76052-62-5
Record name 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to example 1.6(d) from 4-quinoxalin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Synthesis routes and methods II

Procedure details

Prepared in analogy to example 1.6 (d) from 4-quinoxalin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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